![molecular formula C9H6N2O3 B2652028 3-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzaldehyde CAS No. 888968-72-7](/img/structure/B2652028.png)

3-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzaldehyde

Descripción general

Descripción

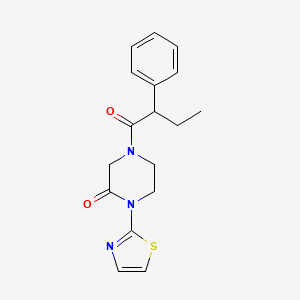

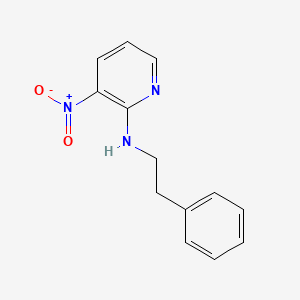

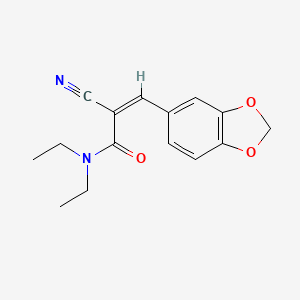

“3-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzaldehyde” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of this compound involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The total synthesis of a similar compound, 1-((5-oxo-4, 5-dihydro-1,3,4-oxadiazol-2-yl) methyl)-1H-1,2,4-triazole-3-carbonyl chloride, was accomplished starting with the commercially available 1,2,4-triazole-3-carboxylic acid . The desired compound could be synthesized through N-alkylation of 1H-[1,2,4]-triazole-3-carboxylic acid which in-turn could be reacted with hydrazine monohydrate to afford the compound .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The conversion of hydrazide and carbon dioxide to 1,3,4-oxadiazole has been explained .Aplicaciones Científicas De Investigación

Synthesis and Optical Studies

The synthesis and characterization of related oxadiazole derivatives, including their metal complexes, have been explored. For example, the study by Mekkey et al. (2020) focused on synthesizing 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone metal complexes and studying their optical properties. The research found that the optical absorption of these complexes is due to indirect allowed transitions, with their energy gap and absorption coefficient being estimated, highlighting the structural and optical versatility of oxadiazole derivatives Mekkey, Mal, & Kadhim, 2020.

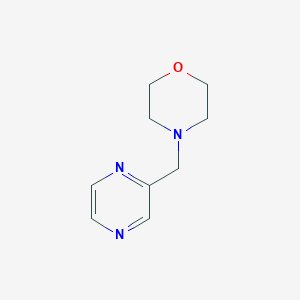

Catalytic Properties and Synthesis Routes

Oxadiazole derivatives have been investigated for their catalytic properties and as intermediates in chemical syntheses. Horike et al. (2008) demonstrated the size-selective Lewis acid catalysis in a microporous metal-organic framework with exposed Mn2+ coordination sites, showcasing the application of oxadiazole-related compounds in facilitating chemical transformations with high conversion yields Horike, Dincǎ, Tamaki, & Long, 2008.

Ring-Chain Tautomerism

The study of ring-chain tautomerism of oxadiazole derivatives provides insights into their structural dynamics and potential for creating novel heterocyclic ring systems. Korbonits et al. (1991) explored the tautomerism of 3,5-disubstituted 5,6,7,8-tetrahydro-3H-[1,2,4]oxadiazolo[4,3-c]pyrimidines, revealing the complex equilibrium between different structural forms and their implications for synthetic chemistry Korbonits, TóbiaAs-Héja, Simon, & Kolonits, 1991.

Novel Synthetic Routes and Biological Activities

The development of new synthetic routes to oxadiazole derivatives and their evaluation for potential biological activities has been a significant area of research. Bohle and Perepichka (2009) described a new route to 3-oxo-4-amino-1,2,3-oxadiazole from the diazeniumdiolation of benzyl cyanide, highlighting the chemical versatility and potential applications of oxadiazole derivatives in designing bioactive molecules Bohle & Perepichka, 2009.

Direcciones Futuras

Propiedades

IUPAC Name |

3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-5-6-2-1-3-7(4-6)8-10-9(13)14-11-8/h1-5H,(H,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAYJPQKYPVCHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NOC(=O)N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2651946.png)

![6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![3-{[2-(Dimethylamino)ethyl]sulfamoyl}-4-methoxybenzoic acid](/img/structure/B2651951.png)

![N-(5-chloro-2-methylphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2651952.png)

![N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2651956.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2651958.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2651967.png)